molecular formula C21H24N2O4 B053667 N-((4-(2-(1-Pyrrolidinyl)ethoxy)phenyl)methyl)-1,3-benzodioxole-5-carboxamide CAS No. 122892-32-4

N-((4-(2-(1-Pyrrolidinyl)ethoxy)phenyl)methyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B053667
M. Wt: 368.4 g/mol
InChI Key: UNOOSJZCTDJNIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(2-(1-Pyrrolidinyl)ethoxy)phenyl)methyl)-1,3-benzodioxole-5-carboxamide, commonly known as BPAP, is a chemical compound that has been studied for its potential use in treating various neurological disorders. BPAP belongs to the class of compounds known as benzodioxoles, which are known to have a range of pharmacological effects.

Mechanism Of Action

BPAP acts as a partial agonist of the dopamine D2 receptor and enhances the release of dopamine in the brain. BPAP also has affinity for the sigma-1 receptor, which is involved in regulating various cellular processes, including neurotransmitter release and calcium signaling.

Biochemical And Physiological Effects

BPAP has been shown to have a range of biochemical and physiological effects, including enhancing dopamine release, improving cognitive function, and reducing oxidative stress. BPAP has also been shown to have neuroprotective effects and to promote the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

One advantage of using BPAP in lab experiments is its specificity for the dopamine D2 receptor, which allows researchers to study the effects of dopamine signaling in the brain. However, BPAP may have off-target effects on other receptors, which could complicate data interpretation. Additionally, BPAP has a short half-life, which may limit its usefulness in some experiments.

Future Directions

There are several potential future directions for research on BPAP. One area of interest is its potential use in treating Parkinson's disease, as BPAP has been shown to have neuroprotective effects and to enhance dopamine release. Another area of interest is its potential use in treating depression and cognitive impairment, as BPAP has been shown to improve cognitive function and to reduce oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of BPAP and to identify any potential side effects or limitations of its use.

Scientific Research Applications

BPAP has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, depression, and cognitive impairment. BPAP has been shown to have neuroprotective effects and to enhance the release of dopamine and other neurotransmitters in the brain. BPAP has also been studied for its potential use in treating sleep disorders, such as narcolepsy.

properties

CAS RN

122892-32-4

Product Name

N-((4-(2-(1-Pyrrolidinyl)ethoxy)phenyl)methyl)-1,3-benzodioxole-5-carboxamide

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H24N2O4/c24-21(17-5-8-19-20(13-17)27-15-26-19)22-14-16-3-6-18(7-4-16)25-12-11-23-9-1-2-10-23/h3-8,13H,1-2,9-12,14-15H2,(H,22,24)

InChI Key

UNOOSJZCTDJNIF-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)OCO4

synonyms

1,3-BENZODIOXOLE-5-CARBOXAMIDE, N-[[4-[2-(1-PYRROLIDINYL)ETHOXY]PHENYL]METHYL]-

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled solution of 20.0 g of 4-[2-(1-pyrrolidinyl)ethoxy]benzylamine in 30 ml of chloroform was added 17.7 g of 3,4-methylenedioxybenzoyl chloride (which was prepared with 15.9 g of piperonylic acid and 65.3 g of thionyl chloride in the usual manner). The mixture was stirred at room temperature for 20 minutes and the solvent was evaporated. 150 ml of water was added to the residue and the mixture was washed with ethyl acetate. The aqueous layer was made alkaline with potassium carbonate and was extracted with ethyl acetate. The extract was washed with water, dried, and evaporated. The residue was washed with isopropyl ether to give 30.0 g of colorless crystals, which were recrystallized from ethyl acetate as colorless needles, m.p. 93.5°-94.5° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Quantity
65.3 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.